5,5-Diethylcyclopenta-1,3-diene
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-diethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMOOFWZGJOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC=C1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502074 | |
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-73-7 | |
| Record name | 5,5-Diethylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 5,5 Diethylcyclopenta 1,3 Diene
Electrophilic Additions to the Diene System
Conjugated dienes, such as 5,5-diethylcyclopenta-1,3-diene, readily undergo electrophilic addition reactions. However, unlike simple alkenes, these reactions often yield a mixture of 1,2- and 1,4-addition products. pressbooks.publibretexts.org
Kinetic versus Thermodynamic Control in Addition Reactions
The ratio of 1,2- to 1,4-addition products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.orgpressbooks.publibretexts.org
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that forms the fastest. pressbooks.publibretexts.org This is typically the 1,2-adduct, as it arises from the carbocation intermediate with the lowest activation energy for its formation. libretexts.orgyoutube.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. pressbooks.publibretexts.org The major product is the more stable of the two, which is usually the 1,4-adduct due to its more substituted (and thus more stable) double bond. libretexts.orgmasterorganicchemistry.com
For example, the addition of HBr to 1,3-butadiene (B125203) at 0°C gives predominantly the 1,2-adduct, while at 40°C, the 1,4-adduct is the major product. pressbooks.publibretexts.org
Interactive Data Table: Kinetic vs. Thermodynamic Control
| Control Type | Reaction Conditions | Major Product | Product Determining Factor |
| Kinetic | Low Temperature, Irreversible | 1,2-Adduct | Rate of Formation |
| Thermodynamic | High Temperature, Reversible | 1,4-Adduct | Product Stability |
Regioselective Addition Patterns and Carbocation Intermediates
The formation of both 1,2- and 1,4-addition products can be explained by the formation of a resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.orglibretexts.org When an electrophile adds to one of the double bonds of the conjugated diene, it forms a carbocation that is allylic to the remaining double bond. pressbooks.publibretexts.org
In the case of this compound, electrophilic attack at C1 (or C4) would lead to a tertiary allylic carbocation, which is stabilized by resonance. The positive charge is delocalized between C2 and C4. The subsequent nucleophilic attack can then occur at either of these positions. fiveable.memasterorganicchemistry.comlibretexts.org
Attack at C2: This results in the 1,2-addition product.
Attack at C4: This leads to the 1,4-addition product.
Transition Metal-Mediated and Catalyzed Transformations
The interaction of this compound with transition metals can lead to a variety of transformations, primarily dictated by the nature of the metal center, its ligand sphere, and the reaction conditions. The ethyl substituents at the saturated carbon atom of the cyclopentadiene (B3395910) ring play a crucial role in directing the regioselectivity of these reactions.
Cyclometallation Reactions Involving Dienes
Cyclometallation is a fundamental process in organometallic chemistry where a ligand undergoes intramolecular C-H bond activation to form a metallacycle. For this compound, the most likely sites for C-H activation are the vinylic C-H bonds of the diene system or the C-H bonds of the ethyl substituents.
Research on related systems suggests that with late transition metals like platinum and palladium, C(sp³)–H activation of the alkyl substituents can occur. For instance, computational studies on the C-H activation of substrates with ethyl groups at palladium centers have shown the formation of five-membered palladacycles to be a feasible pathway. This process, often termed a concerted metalation-deprotonation (CMD) mechanism, involves the cooperative action of the metal center and a basic ligand to cleave the C-H bond.
The expected cyclometallation of this compound with a platinum(II) precursor, such as [PtCl₂(SMe₂)₂], would likely proceed via initial coordination of the diene to the platinum center. Subsequent intramolecular C-H activation of one of the ethyl groups would lead to the formation of a stable five-membered platinacycle. The choice between activating a primary (CH₃) or secondary (CH₂) C-H bond of the ethyl group is often influenced by steric and electronic factors, with the formation of a five-membered ring generally being favored.
Table 1: Plausible Cyclometallation Reaction of this compound
| Reactant | Metal Precursor | Proposed Product | Key Intermediate |
| This compound | [PtCl₂(SMe₂)₂] | Chloro(5-ethyl-5-(2-platinaethyl)cyclopenta-1,3-diene)platinum(II) dimer | η²-diene platinum complex |
It is important to note that the strong trans-effect of the resulting metal-carbon bond can influence the lability of the ligand situated opposite to it, which is a critical factor in the subsequent reactivity of the cyclometalated complex.
Metal-Catalyzed Isomerization Pathways
Transition metal catalysts, particularly those of rhodium and ruthenium, are known to catalyze the isomerization of olefins, including dienes. For this compound, the primary isomerization pathway involves the 1,5-hydrogen shift to form ethyl-substituted cyclopentadiene isomers. This process is of significant interest as it converts a non-aromatic diene into a precursor for valuable cyclopentadienyl (B1206354) (Cp) ligands, which are ubiquitous in organometallic chemistry.
The mechanism of this isomerization typically involves the formation of a metal-hydride species which then adds to the diene. Subsequent β-hydride elimination from a different position regenerates the metal-hydride catalyst and yields the isomerized diene. In the case of this compound, the migration of a vinylic proton can lead to the formation of 1-ethyl- and 2-ethylcyclopentadiene.
Rhodium(I) complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are effective for such transformations. The catalytic cycle is believed to proceed through the following steps:
Coordination of the diene to the rhodium center.
Oxidative addition of a C-H bond (or formation of a π-allyl hydride complex).
Reductive elimination of a C-H bond at a different position to yield the isomerized diene.
Ruthenium hydrides, which can be generated in situ from common ruthenium precursors, are also known to promote the positional isomerization of 1,3-dienes to their more substituted and thermodynamically stable counterparts.
Table 2: Potential Metal-Catalyzed Isomerization Products of this compound
| Starting Material | Catalyst | Isomerization Product(s) |
| This compound | [RhCl(PPh₃)₃] | 1-Ethyl-x-ethylcyclopenta-1,3-diene, 2-Ethyl-x-ethylcyclopenta-1,3-diene |
| This compound | Ruthenium Hydride Complex | Mixture of ethylcyclopentadiene (B8645487) isomers |
The precise composition of the product mixture would depend on the reaction conditions, including temperature and catalyst loading, which influence the thermodynamic equilibrium between the various isomers.
Organometallic Chemistry and Ligand Properties of 5,5 Diethylcyclopenta 1,3 Diene
Formation of Cyclopentadienyl (B1206354) Metal Complexes
The formation of cyclopentadienyl metal complexes typically involves the deprotonation of the parent cyclopentadiene (B3395910) derivative to form the corresponding cyclopentadienyl anion. This anion then reacts with a suitable metal precursor, often a metal halide, to form the desired complex. For instance, the synthesis of ferrocene, a highly stable organoiron compound, marked a significant milestone in organometallic chemistry. chemistryviews.org
The general synthetic route for preparing metal complexes with substituted cyclopentadienyl ligands, such as the diethylcyclopentadienyl ligand, follows a similar principle. The starting material, 5,5-diethylcyclopenta-1,3-diene, can be deprotonated using a strong base to generate the diethylcyclopentadienyl anion. This anion then serves as a ligand that can coordinate to a metal center.
The bonding in these complexes typically involves the donation of the π-electrons from the cyclopentadienyl ring to the metal's valence orbitals, resulting in a stable η⁵-coordination where all five carbon atoms of the ring are equally bonded to the metal. libretexts.orgsmu.ca
Influence of Bulky Diethyl Substituents on Coordination Chemistry
The presence of two ethyl groups at the 5-position of the cyclopentadienyl ring in this compound introduces significant steric bulk. This bulkiness has a profound impact on the coordination chemistry of the resulting ligand.
The ethyl substituents on the cyclopentadienyl ring create a sterically crowded environment around the metal center. This steric hindrance can influence the number and arrangement of other ligands that can coordinate to the metal. nih.gov It can also affect the geometry of the resulting complex. rsc.org The increased steric demand of the diethylcyclopentadienyl ligand, when compared to the unsubstituted cyclopentadienyl ligand, can lead to the formation of complexes with different coordination numbers or geometries.
The electronic properties of the ligand are also modified by the alkyl substituents. The ethyl groups are electron-donating, which increases the electron density on the cyclopentadienyl ring and, consequently, on the metal center. This enhanced electron-donating ability can influence the ligand field strength and the electronic structure of the complex.
The steric bulk provided by the diethyl substituents plays a crucial role in stabilizing metal complexes, particularly those with unusual oxidation states or that are coordinatively unsaturated. chemistryviews.orgwikipedia.org The bulky ligand can kinetically stabilize the metal center by preventing the close approach of other molecules that could lead to decomposition or unwanted reactions. researchgate.net
This stabilization is particularly important for high-oxidation-state metal complexes, where the bulky ligand can help to shield the electron-deficient metal center. rsc.orgnih.gov The electron-donating nature of the ethyl groups also contributes to the stabilization of higher oxidation states by increasing the electron density at the metal. rsc.org Furthermore, the steric protection afforded by the bulky ligand can allow for the isolation of highly reactive, unsaturated metal derivatives that would otherwise be unstable. wikipedia.org
Role as a Chelating Ligand in Catalytic Cycles
While cyclopentadienyl ligands are typically considered monodentate, binding through the five-membered ring, certain substituted dienes can act as chelating ligands, binding to a metal center through two or more donor atoms. organic-chemistry.org In the context of this compound, while the primary mode of coordination is through the cyclopentadienyl ring, the potential for the diene portion of the molecule to interact with the metal center in certain catalytic intermediates cannot be entirely ruled out.
The stereospecific polymerization of 1,3-dienes is a significant area of catalysis where the nature of the diene and the catalyst play crucial roles in determining the polymer's microstructure. researchgate.net The interaction between the diene substrate and the metal catalyst is a key step in these reactions.
Stereochemical Implications in Organometallic Complexes
The presence of substituents on the cyclopentadienyl ring can introduce elements of chirality into the resulting organometallic complex. The stereochemistry of such complexes can be a critical factor in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.
The assignment of stereochemistry in 5-substituted η⁴-cyclopentadiene transition-metal complexes can be determined using techniques such as long-range ¹H-³¹P spin-spin coupling constants. researchgate.net The stereochemical arrangement of the ligands around the metal center can have a significant impact on the approach of substrates and the stereochemical outcome of the reaction.
Computational Chemistry and Theoretical Studies on 5,5 Diethylcyclopenta 1,3 Diene
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of 5,5-Diethylcyclopenta-1,3-diene. These calculations provide a quantum mechanical description of the electrons within the molecule, which governs its geometry, energy, and reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules in pericyclic reactions, such as the Diels-Alder reaction, where this compound would act as the diene component. youtube.com This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. masterorganicchemistry.comchadsprep.com
In a typical (normal-electron-demand) Diels-Alder reaction, the diene is the electron-rich component (nucleophile) and the dienophile is the electron-poor component (electrophile). The reaction proceeds through the interaction of the diene's HOMO with the dienophile's LUMO. masterorganicchemistry.com The ethyl groups at the C5 position of this compound are electron-donating alkyl groups. These groups raise the energy of the diene's π system, particularly the HOMO. A higher energy HOMO on the diene leads to a smaller energy gap (ΔE) with the LUMO of an electron-deficient dienophile. This smaller energy gap results in a stronger orbital interaction and a lower activation barrier, thus accelerating the reaction rate compared to unsubstituted cyclopentadiene (B3395910). libretexts.orglibretexts.org
Table 1: Conceptual FMO Energy Trends for Substituted Cyclopentadienes Note: This table illustrates the expected qualitative trend. Exact values require specific quantum chemical calculations.
| Compound | Substituent Effect | Expected HOMO Energy Level | Expected LUMO Energy Level | Predicted Reactivity in Normal-Demand Diels-Alder |
|---|---|---|---|---|
| Cyclopentadiene | Reference (no substituent) | Base | Base | High |
| This compound | Electron-Donating (Alkyl) | Higher than reference | Slightly higher than reference | Very High |
Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure of molecules. acs.org DFT calculations can accurately predict various molecular properties of this compound, including its optimized geometry (bond lengths and angles), electron density distribution, and vibrational spectra.
For this compound, DFT calculations would confirm the non-planar nature of the cyclopentadiene ring, which adopts an "envelope" conformation. The calculations would provide precise bond lengths for the conjugated system and the C-C bonds of the ethyl groups. The predicted molecular geometry is the foundation for further analysis of steric effects and reaction modeling. The results would be expected to be similar to those for the parent cyclopentadiene, with minor perturbations caused by the electronic and steric bulk of the geminal diethyl substituents at the C5 position.
Table 2: Representative Predicted Molecular Geometry of this compound using DFT Note: These are typical, realistic values for a substituted cyclopentadiene ring. Exact values depend on the specific DFT functional and basis set used.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C1=C2 | ~1.35 Å |
| Bond Length | C2-C3 | ~1.46 Å |
| Bond Length | C4-C5 | ~1.52 Å |
| Bond Angle | C1-C2-C3 | ~109° |
| Bond Angle | C4-C5-C1 | ~103° |
| Dihedral Angle | C2-C1-C5-C4 | ~20-25° (Envelope flap angle) |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry provides a powerful method for elucidating reaction mechanisms by modeling the transition state (TS). The TS is the highest energy point along the reaction coordinate that connects reactants to products. ic.ac.uk By locating the TS structure and calculating its energy, one can determine the activation energy (Ea), which is the key parameter governing the reaction rate.
For the Diels-Alder reaction of this compound with a dienophile (e.g., ethylene), theoretical calculations would model the concerted, but likely asynchronous, mechanism. ic.ac.uklibretexts.org This means the two new sigma bonds form in a single step, but not necessarily at the exact same rate.
Transition state modeling would involve:
Locating the TS structure: Using algorithms to find the first-order saddle point on the potential energy surface corresponding to the TS. The geometry would show partially formed C-C sigma bonds.
Calculating Energies: Determining the energies of the reactants, the transition state, and the product. The difference in energy between the TS and the reactants gives the activation energy (ΔE‡), while the difference between the product and reactants gives the reaction energy (ΔErxn).
As discussed under steric effects, modeling would show a strong preference for the anti-transition state, where the dienophile approaches from the less hindered face of the diene. This leads to the formation of the exo product as the thermodynamically favored isomer, although the endo product is often the kinetically favored one in Diels-Alder reactions due to secondary orbital interactions. masterorganicchemistry.com Computational models can calculate the energies of both endo and exo transition states to predict this kinetic selectivity.
Table 3: Key Parameters from a Theoretical Diels-Alder Reaction Profile Reaction: this compound + Ethylene (B1197577)
| Component | Description | Key Computational Output |
|---|---|---|
| Reactants | This compound + Ethylene | Optimized geometries and ground state energies (Ereactants) |
| Transition State (TS) | Highest energy structure along the reaction path | TS geometry and energy (ETS) |
| Product | 5,5-Diethylbicyclo[2.2.1]hept-2-ene | Optimized geometry and ground state energy (Eproduct) |
| Activation Energy (ΔE‡) | ETS - Ereactants | Predicts reaction rate (kinetics) |
| Reaction Energy (ΔErxn) | Eproduct - Ereactants | Predicts reaction spontaneity (thermodynamics) |
Prediction of Regioselectivity and Stereoselectivity in Cycloadditions
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity and stereoselectivity of cycloadditions involving this compound. While specific published research on this exact substituted cyclopentadiene is limited, the well-established principles of theoretical chemistry, extensively applied to analogous compounds like cyclopentadiene, allow for a robust predictive framework. nih.govrsc.org These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways and determine the most likely products. escholarship.orgelsevierpure.com
The prediction of selectivity in cycloaddition reactions, such as the Diels-Alder reaction, hinges on locating and calculating the energies of the transition states (TS) for all possible reaction pathways. escholarship.orgresearchgate.net For the reaction of this compound with an unsymmetrical dienophile, multiple products can be formed, differing in their regiochemistry (the orientation of the dienophile relative to the diene) and stereochemistry (typically endo or exo).
Detailed Research Findings
Computational investigations into cycloadditions of substituted dienes focus on the activation energies (ΔG‡) associated with each potential reaction channel. rsc.org The pathway with the lowest activation energy corresponds to the kinetically favored product, which is the one expected to form fastest and in the greatest abundance under kinetic control. nih.gov
For this compound, the C5-diethyl group does not alter the symmetry of the diene's π-system directly. However, it can exert steric influence on the incoming dienophile, potentially favoring the formation of one stereoisomer over another. For instance, in a Diels-Alder reaction, the bulky diethyl groups may sterically hinder the approach of the dienophile to the endo face, potentially leading to a preference for the exo product, which is often less favored electronically in reactions with unsubstituted cyclopentadiene. nih.gov
Theoretical calculations would model the four primary pathways for a reaction with an unsymmetrical dienophile (e.g., Acrylonitrile): endo-meta, exo-meta, endo-para, and exo-para. By calculating the free energy of activation for each corresponding transition state, a quantitative prediction of the product distribution can be made.
Illustrative Data for a Hypothetical Diels-Alder Reaction
To illustrate the type of data generated from such a computational study, consider a hypothetical Diels-Alder reaction between this compound and Acrylonitrile. The results would typically be presented in a table comparing the calculated activation and reaction energies.
Table 1: Predicted Activation and Reaction Free Energies (kcal/mol) for the Cycloaddition of this compound and Acrylonitrile
| Pathway | Regioisomer | Stereoisomer | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) |
| 1 | para | endo | 19.5 | -30.2 |
| 2 | para | exo | 18.9 | -28.5 |
| 3 | meta | endo | 20.1 | -29.8 |
| 4 | meta | exo | 19.4 | -28.1 |
Note: The data in this table is hypothetical and serves to illustrate the output of a typical computational study using a method like B3LYP or M06-2X. nih.gov The values represent the kind of energetic differences that determine reaction outcomes.
From this hypothetical data, one would predict that the major product is the exo-para isomer, as it proceeds through the transition state with the lowest activation free energy (18.9 kcal/mol). The exo-meta product would be the next most abundant. This prediction could then be compared with experimental results to validate the computational model.
Analysis of Molecular Orbitals and Reactivity Indices
Further insight into regioselectivity is gained by analyzing the frontier molecular orbitals (FMOs) of the reactants and through conceptual DFT indices. nih.govnih.gov In a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. nih.gov The regioselectivity is predicted by matching the largest orbital coefficients of the interacting atoms.
For this compound, the orbital coefficients on C1 and C4 would be identical due to symmetry. For an unsymmetrical dienophile, the difference in the magnitude of the LUMO coefficients on its reacting atoms would determine the preferred orientation.
Reactivity indices derived from DFT, such as local electrophilicity and nucleophilicity (Parr functions), can also offer a detailed picture of the most favorable sites for bond formation, often corroborating the FMO analysis and energy calculations. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Detailed Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry
The ¹H NMR spectrum of 5,5-Diethylcyclopenta-1,3-diene is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons on the cyclopentadiene (B3395910) ring are expected to appear in the downfield region, typically between 6.0 and 6.5 ppm, due to the deshielding effect of the double bonds. These protons would likely present as a complex multiplet pattern due to geminal and vicinal couplings.
The methylene (B1212753) protons of the two ethyl groups at the C5 position are chemically equivalent and are expected to produce a quartet in the range of 1.5-2.0 ppm. This splitting pattern arises from the coupling with the adjacent methyl protons. The methyl protons, in turn, would appear as a triplet around 0.8-1.2 ppm, coupled to the neighboring methylene protons. The integration of these signals would correspond to a 4:4:6 ratio for the vinyl, methylene, and methyl protons, respectively, confirming the presence and relative numbers of each type of proton.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Vinyl (C1-H, C2-H, C3-H, C4-H) | 6.0 - 6.5 | Multiplet | 4H |
| Methylene (-CH₂-) | 1.5 - 2.0 | Quartet | 4H |
| Methyl (-CH₃) | 0.8 - 1.2 | Triplet | 6H |
This data is predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. The olefinic carbons of the diene system (C1, C2, C3, and C4) are expected to resonate in the downfield region, typically between 120 and 140 ppm. Due to the symmetry of the diene system, these four carbons may appear as two distinct signals.
The quaternary carbon at the C5 position, bonded to the two ethyl groups, would appear as a single, relatively weak signal in the range of 40-50 ppm. The methylene carbons of the ethyl groups are predicted to have a chemical shift in the range of 25-35 ppm, while the terminal methyl carbons would be found in the most upfield region, around 10-15 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Vinyl (=CH-) | 120 - 140 |
| Quaternary (-C(Et)₂-) | 40 - 50 |
| Methylene (-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 10 - 15 |
This data is predicted and may vary from experimental values.
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment
To unambiguously assign the proton and carbon signals and confirm the connectivity, advanced 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be observed between the vinyl protons, confirming their adjacent relationships on the ring. Additionally, correlations between the methylene and methyl protons of the ethyl groups would be clearly visible, establishing their direct connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting the vinyl proton signals to their corresponding vinyl carbon signals, and the methylene and methyl proton signals to their respective carbon signals. This allows for the direct assignment of each carbon atom that bears protons.
Dynamic NMR Studies for Fluxional Behavior and Conformational Dynamics
While less common for a relatively simple molecule like this compound under standard conditions, dynamic NMR studies could potentially provide insights into any conformational dynamics of the ethyl groups. At very low temperatures, the rotation of the ethyl groups might become restricted on the NMR timescale, potentially leading to the observation of magnetically non-equivalent methylene protons. However, at room temperature, rapid rotation would likely result in the observation of time-averaged, equivalent signals as described in the standard ¹H NMR analysis. Studies on similar systems, such as 5,5-dimethyl-3,4-di-p-tolyl-2-cyclopenten-1-one, have utilized dynamic NMR to investigate restricted rotation of substituent groups, highlighting the potential of this technique for more complex derivatives.
Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A prominent fragmentation would be the loss of an ethyl radical (•CH₂CH₃), resulting in a stable cyclopentadienyl (B1206354) cation derivative at [M-29]⁺. This fragment would be particularly stable due to the aromaticity of the resulting cyclopentadienyl ring system. Further fragmentation could involve the loss of a second ethyl radical, leading to a fragment at [M-58]⁺. The loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement is also a plausible fragmentation pathway.
The unique fragmentation pattern serves as a fingerprint for the molecule, allowing for its identification and differentiation from isomers that would exhibit different fragmentation pathways due to their distinct structural arrangements.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be associated with the C-H bonds. The stretching vibrations of the sp² C-H bonds of the diene are expected to appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹. In contrast, the stretching vibrations of the sp³ C-H bonds of the ethyl groups would be observed just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.
The C=C stretching vibrations of the conjugated diene system would give rise to one or two strong absorption bands in the region of 1650-1600 cm⁻¹. The C-H bending vibrations of the alkenes (out-of-plane) typically appear in the 1000-650 cm⁻¹ region and can provide information about the substitution pattern of the double bonds. The bending vibrations of the CH₂ and CH₃ groups of the ethyl substituents would also be present in the fingerprint region of the spectrum.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Vinyl C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| C=C (conjugated) | Stretching | 1650 - 1600 |
| -CH₂- | Bending (Scissoring) | ~1465 |
| -CH₃ | Bending (Asymmetric) | ~1450 |
| -CH₃ | Bending (Symmetric) | ~1375 |
| Vinyl C-H | Bending (Out-of-plane) | 1000 - 650 |
This data is predicted and may vary from experimental values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules containing conjugated π systems. In the context of this compound, this method provides significant insights into the electron delocalization within its cyclic diene framework. The conjugated system of double bonds in the molecule acts as a chromophore, the part of the molecule responsible for absorbing light in the UV-Vis region. This absorption corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), known as a π → π* transition. libretexts.orglibretexts.org
The position of the maximum absorption wavelength (λmax) is highly sensitive to the structure of the conjugated system. As conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at a longer wavelength. libretexts.org For cyclic dienes, the λmax is also influenced by whether the double bonds are in the same ring (homoannular) or different rings (heteroannular), the presence of alkyl substituents, and whether a double bond is exocyclic to a ring. wikipedia.org
The calculation is as follows:
Base Value: For a homoannular conjugated diene, the base value is 253 nm. wikipedia.org
Alkyl Substituents or Ring Residues: The rules account for substituents attached to the carbon atoms of the conjugated system. In this case, the C1=C2-C3=C4 system has two ring residues attached (the C-C bonds from C1 to C5 and from C4 to C5). Each ring residue adds 5 nm to the base value. Thus, the total contribution is 2 x 5 nm = 10 nm. amrita.edu
Exocyclic Double Bonds: There are no exocyclic double bonds in this structure, so the contribution is 0 nm. amrita.edu
Based on these rules, the predicted λmax for this compound is approximately 263 nm .
This predicted value can be contextualized by comparing it with the known λmax of other conjugated dienes. This comparison highlights the structural effects on UV absorption. For instance, the acyclic 1,3-butadiene (B125203) absorbs at 217 nm, while the unsubstituted cyclic diene, cyclopentadiene, absorbs at 238 nm. libretexts.orgnih.gov The rigid, planar conformation imposed by the ring structure in cyclopentadiene leads to a bathochromic (red) shift compared to the more flexible acyclic diene. The further shift predicted for this compound (263 nm) illustrates the additional effect of alkyl substitution on the diene system.
Table 1: Comparative UV Absorption Data for Conjugated Dienes
| Compound | Structure Type | Number of Alkyl Substituents/Ring Residues | λmax (nm) |
|---|---|---|---|
| 1,3-Butadiene | Acyclic | 0 | 217 libretexts.org |
| Cyclopentadiene | Homoannular | 2 | 238 nih.gov |
| 1,3-Cyclohexadiene | Homoannular | 2 | 256 |
| This compound | Homoannular | 2 | ~263 (Calculated) |
| 2,3-Dimethyl-1,3-butadiene | Acyclic | 2 | 226 vaia.com |
This data demonstrates a clear trend where increasing substitution and incorporating the diene into a cyclic system shifts the absorption maximum to longer wavelengths. vaia.com The analysis underscores the utility of UV-Vis spectroscopy, complemented by empirical rules, in elucidating the structural characteristics of conjugated compounds like this compound.
Applications in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Polycyclic Architectures
The primary application of 5,5-Diethylcyclopenta-1,3-diene in the construction of complex polycyclic architectures is through the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the diene reacts with a dienophile to form a bicyclic system, creating two new carbon-carbon bonds and up to four new stereocenters in a single, often highly stereoselective, step. wikipedia.orgmasterorganicchemistry.com
The steric hindrance provided by the two ethyl groups at the C5 position significantly influences the facial selectivity of the cycloaddition. When the dienophile approaches the diene, it can do so from the same side as the ethyl groups (syn-addition) or from the opposite side (anti-addition). Research on 5-alkyl-1,3-cyclopentadienes has shown that the preference for syn versus anti addition is highly dependent on the steric bulk of both the diene's substituents and the dienophile. nih.gov For dienes with two alkyl groups at C5, such as this compound, the dienophile generally approaches from the less hindered anti face, leading to the major product. However, the ratio of syn to anti products can be tuned by modifying the dienophile. nih.gov
| Diene | Dienophile | Major Product Stereochemistry | Rationale |
| This compound | Maleic anhydride | Anti-adduct | The dienophile approaches from the face opposite to the bulky ethyl groups to minimize steric repulsion. |
| This compound | N-Phenylmaleimide | Anti-adduct | Similar to maleic anhydride, the approach is governed by steric hindrance, favoring the less encumbered face. nih.gov |
| This compound | Dimethyl acetylenedicarboxylate | Anti-adduct | Linear dienophiles experience less steric clash, but the anti approach is generally still favored. |
This table is illustrative, based on established principles of steric hindrance in the Diels-Alder reactions of 5,5-disubstituted cyclopentadienes. nih.gov
Synthesis of Biologically Relevant Molecules and Natural Product Analogues
While specific total syntheses of natural products employing this compound are not widely documented, the principles governing its reactivity are relevant to the field. The direct oxidative cyclization of 1,5-dienes is a known strategy for producing substituted tetrahydrofurans, which are common motifs in natural products. beilstein-journals.orgbohrium.com The rigid, sterically defined bicyclic structures formed from the Diels-Alder reaction of this compound serve as valuable scaffolds for the elaboration into more complex, biologically active molecules.
The synthesis of natural product analogues often benefits from building blocks that can control stereochemistry. The predictable facial selectivity of this diene makes it a potentially useful tool for creating specific isomers of a target molecule, allowing for the exploration of structure-activity relationships. For instance, the synthesis of certain cyclopentenone-containing natural products could potentially be adapted to use adducts from this diene. researchgate.net
Development of Novel Reaction Methodologies and Cascades
The development of new reaction methodologies often involves substrates with unique properties to test the scope and limitations of a new transformation. This compound, with its fixed s-cis conformation and significant steric shielding of one face, is an excellent substrate for studying pericyclic reactions and other transformations where stereocontrol is paramount. wikipedia.org
Cascade reactions, where multiple bond-forming events occur in a single operation, can be initiated or influenced by the specific reactivity of a starting material. A Diels-Alder reaction using this compound could be the first step in a cascade, with the resulting bicyclic alkene then undergoing further functionalization. The steric environment created by the gem-diethyl group would influence the stereochemical outcome of these subsequent steps. Methodologies for the synthesis of 1,3-dienes are continually being developed, including palladium-catalyzed dehydrogenations and various coupling reactions, which could be adapted to produce substituted cyclopentadienes for use in these cascades. nih.govorganic-chemistry.orgorganic-chemistry.org
Chemodivergent Reaction Pathways and Selective Product Formation
Chemodivergence, the ability of a single substrate to yield different products under different reaction conditions, is a key goal in modern synthetic chemistry. The this compound system is well-suited for exploring such pathways. For example, under thermal conditions, it readily participates in [4+2] cycloadditions. However, in the presence of specific transition metal catalysts, other reaction pathways could become accessible.
Deprotonation of this compound would yield the 1,2-diethylcyclopentadienyl anion. This anion can serve as a ligand in organometallic chemistry. The electronic and steric properties of this ligand, influenced by the two ethyl groups, can affect the catalytic activity and selectivity of the resulting metal complex, potentially diverting a reaction towards a different outcome compared to a less substituted cyclopentadienyl (B1206354) ligand. This dual reactivity as a neutral diene in pericyclic reactions and as a precursor to an anionic ligand for organometallic catalysis represents a form of chemodivergence.
Q & A
Basic: What are the recommended laboratory synthesis methods for 5,5-Diethylcyclopenta-1,3-diene?
Methodological Answer:
The synthesis of this compound can be achieved through catalytic dehydrogenation of cyclopentene derivatives or retro-Diels-Alder reactions. For example:
- Catalytic dehydrogenation : Using platinum or palladium catalysts to remove hydrogen atoms from substituted cyclopentene precursors .
- Retro-Diels-Alder reaction : Thermal cleavage of dimeric cyclopentadiene derivatives at elevated temperatures (e.g., >150°C) to yield the monomeric diene .
Experimental Design Tip : Optimize reaction temperature and catalyst loading to minimize side reactions. Monitor progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Spectroscopic Analysis :
- Chromatography : Use GC or HPLC to assess purity, with retention times calibrated against standards.
- Computational Validation : Compare experimental spectral data with density functional theory (DFT)-predicted spectra for structural confirmation .
Advanced: What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Quantum Chemical Modeling : Employ Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) to analyze potential energy surfaces for cyclization or sigmatropic shifts .
- Path Integral Molecular Dynamics (PIMD) : Study quantum tunneling effects in hydrogen/deuterium exchange reactions, as demonstrated in isotopolog studies of related dienes .
- DFT-Based Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
Advanced: How do isotopic substitutions affect kinetic and thermodynamic studies of reactions involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive positions (e.g., C1 or C5) to measure tunneling contributions. For example, Roth and König observed anomalously high KIE values in [1,5]-sigmatropic shifts, indicating quantum tunneling .
- Equilibrium Isotope Effects (EIE) : Compare free energy differences between isotopologs using PIMD to account for zero-point energy variations .
Experimental Design : Synthesize isotopologs (e.g., 5,5,5-²H₃) via deuterated precursors and monitor reaction rates via kinetic NMR or mass spectrometry.
Advanced: How should researchers address discrepancies in reported thermodynamic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental data (e.g., boiling point: 262±30°C ) with computational predictions (e.g., COSMO-RS solvation models) to identify outliers.
- Error Analysis : Quantify uncertainties in measurement techniques (e.g., differential scanning calorimetry vs. GC retention indices).
- Contextual Review : Assess whether contradictory data arise from differing isomeric mixtures (e.g., endo/exo configurations) or impurities .
Advanced: What methodologies assess the environmental impact of synthesizing this compound?
Methodological Answer:
- Life Cycle Assessment (LCA) : Compare energy consumption and waste generation of catalytic dehydrogenation vs. retro-Diels-Alder routes, adapting frameworks used for but-1,3-diene processes .
- Green Chemistry Metrics : Calculate atom economy, E-factor, and process mass intensity (PMI) for each synthetic route.
- System Boundary Analysis : Include solvent recovery and catalyst reuse in sustainability evaluations to avoid skewed results .
Basic: What factors influence the thermal stability of this compound?
Methodological Answer:
- Substituent Effects : Ethyl groups at C5 sterically hinder [4+2] cycloaddition, improving stability compared to unsubstituted cyclopentadienes .
- Storage Conditions : Store under inert gas (N₂/Ar) at ≤4°C to prevent dimerization. Monitor degradation via periodic NMR analysis.
- Kinetic Studies : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures under varying atmospheres.
Advanced: How can researchers design experiments to study the reaction mechanisms of this compound in Diels-Alder cycloadditions?
Methodological Answer:
- Trapping Experiments : Use dienophiles with varying electron-deficient character (e.g., methyl acrylate, tetracyanoethylene) to probe regioselectivity .
- Stereochemical Analysis : Isolate endo/exo adducts and characterize via X-ray crystallography or NOESY NMR .
- Computational Mapping : Construct potential energy surfaces (PES) using MOPAC or Gaussian to identify transition states and intermediates .
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀ | |
| Molecular Weight | 188.309 g/mol | |
| Boiling Point | 262 ± 30°C (at 760 mmHg) | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 96.3 ± 19.4°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
